molecular formula C13H18O3 B054381 2-O-Benzyl-3-O-allyl-sn-glycerol CAS No. 106401-57-4

2-O-Benzyl-3-O-allyl-sn-glycerol

Cat. No.: B054381
CAS No.: 106401-57-4
M. Wt: 222.28 g/mol
InChI Key: WKQVSYDAAVQSQC-CYBMUJFWSA-N
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Preparation Methods

The preparation of 2-O-Benzyl-3-O-allyl-sn-glycerol involves several synthetic routes. One common method includes the reaction of glycerol with benzyl chloride and allyl bromide under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions . The reaction conditions often involve heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

2-O-Benzyl-3-O-allyl-sn-glycerol undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-O-Benzyl-3-O-allyl-sn-glycerol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-Benzyl-3-O-allyl-sn-glycerol involves its interaction with molecular targets and pathways in biological systems. The compound can undergo enzymatic transformations to form active metabolites that exert specific effects on cellular processes. These effects may include modulation of lipid metabolism, signal transduction pathways, and other biochemical pathways .

Comparison with Similar Compounds

2-O-Benzyl-3-O-allyl-sn-glycerol can be compared with other similar compounds, such as:

    2-O-Benzyl-3-O-allyl-1-propanol: Similar in structure but with different functional groups.

    2-O-Benzyl-3-O-allyl-4,6-O-benzylidene-α-D-glucopyranoside: A more complex molecule with additional functional groups.

    2-O-Benzyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside: Another complex molecule with different stereochemistry.

These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to different chemical and biological properties.

Properties

IUPAC Name

(2R)-2-phenylmethoxy-3-prop-2-enoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-8-15-11-13(9-14)16-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQVSYDAAVQSQC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC[C@@H](CO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427182
Record name 2-O-Benzyl-3-O-allyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106401-57-4
Record name 2-O-Benzyl-3-O-allyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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